
10,11-Dihydro-24-hydroxyaflavinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-24-hydroxyaflavinine typically involves the isolation from natural sources rather than synthetic routes. It is extracted from the ascostromata of Eupenicillium crustaceum . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the pure compound.
Industrial Production Methods
Most of the available compound is obtained through laboratory-scale extraction from natural sources .
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-24-hydroxyaflavinine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
10,11-Dihydro-24-hydroxyaflavinine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of natural products and their chemical properties.
Biology: It is studied for its anti-insectan properties and potential use in pest control.
Industry: Its role in industrial applications is limited, primarily due to its natural origin and the complexity of its extraction.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-24-hydroxyaflavinine involves its interaction with biological targets, leading to its anti-insectan effects. The specific molecular targets and pathways are not well-characterized, but it is believed to interfere with the normal physiological processes of insects, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
Aflavinine: The parent compound from which 10,11-Dihydro-24-hydroxyaflavinine is derived.
Other Hydroxyaflavinines: Compounds with similar structures but different hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation at the 24th position, which may confer distinct biological activities compared to other aflavinine analogs .
Propiedades
Número CAS |
171569-81-6 |
|---|---|
Fórmula molecular |
C28H41NO2 |
Peso molecular |
423.641 |
Nombre IUPAC |
(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol |
InChI |
InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3/t17-,18-,20+,21-,24-,25+,27+,28+/m1/s1 |
Clave InChI |
ZNPZDEJOIANYNU-BMBFZTKFSA-N |
SMILES |
CC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C |
Apariencia |
Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


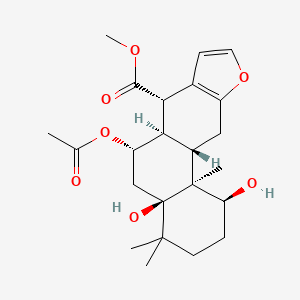

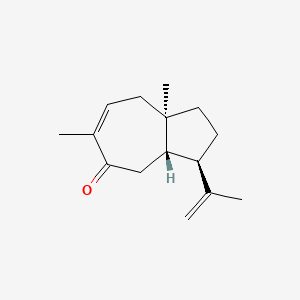
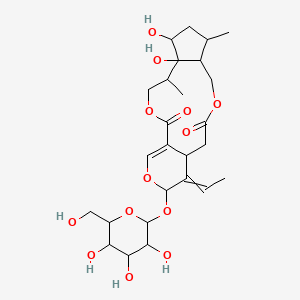
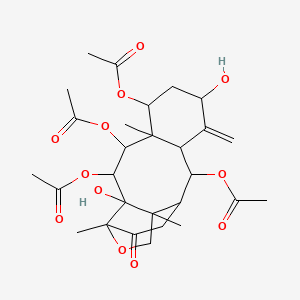
![(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate](/img/structure/B593457.png)
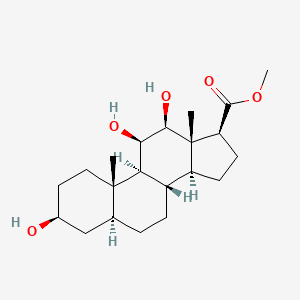

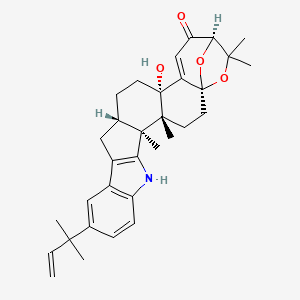
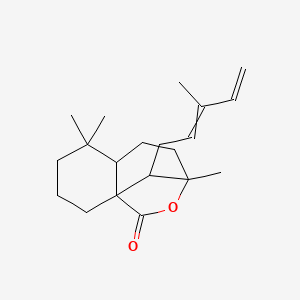
![[(E)-octadec-9-enyl] 4-hydroxybenzoate](/img/structure/B593464.png)
![5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole](/img/structure/B593465.png)
